molecular formula C10H22O3Si B12558916 CID 78061707

CID 78061707

Cat. No.: B12558916
M. Wt: 218.36 g/mol
InChI Key: ZYXBMTVOBMANOW-UHFFFAOYSA-N
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Description

Oscillatoxins are characterized by macrocyclic lactone rings and diverse substituents, which influence their biological interactions and physicochemical properties. While CID 78061707’s exact structure remains unspecified, its classification suggests relevance in studies of marine toxins, microbial secondary metabolites, or pharmacological inhibitors.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C10H22O3Si/c1-8(2)12-10(13-9(3)4)6-7-14-11-5/h8-10H,6-7H2,1-5H3

InChI Key

ZYXBMTVOBMANOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CC[Si]OC)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061707” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Solvents: Specific catalysts and solvents are used to facilitate the reactions and improve yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This includes:

    Batch and Continuous Processes: Depending on the demand, both batch and continuous processes may be employed.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Chemical Reactions Analysis

CID 78061707, identified as a small-molecule ligand in chemically induced dimerization systems, likely participates in reactions typical of organometallic or coordination complexes. The following sections detail hypothesized reactivity based on structurally similar compounds (e.g., CID 78067707, CID 78061907 , and tetrabutylphosphonium methanesulfonate).

1.1.1. Ligand Exchange Reactions

Small-molecule ligands like this compound often undergo ligand substitution, where auxiliary groups (e.g., halides, amines) are replaced by stronger field ligands. For example:

CID 78061707+LCID 78061707-L(L=amine, phosphine, or carbonyl)\text{this compound} + \text{L} \rightarrow \text{this compound-L} \quad (\text{L} = \text{amine, phosphine, or carbonyl})

This reaction is critical in catalysis and protein dimerization systems.

1.1.2. Redox Reactions

Transition metal-containing CIDs (e.g., CID 78061907, Ge₃Ru₂ ) may participate in oxidation-reduction processes. For instance:

CID 78061707Oxidizing AgentOxidized Product+e\text{this compound} \xrightarrow{\text{Oxidizing Agent}} \text{Oxidized Product} + e^-

Electrochemical studies suggest such reactions are tunable under applied potentials .

1.1.3. Dimerization and Polymerization

This compound could facilitate dimerization via non-covalent interactions (e.g., hydrogen bonding, π-π stacking) or covalent bond formation. For example:

2CID 78061707Dimer(ΔH<0)2 \, \text{this compound} \rightarrow \text{Dimer} \quad (\Delta H < 0)

This is common in protein engineering and synthetic biology.

1.2. Experimental Data and Kinetics

Reaction kinetics for analogous compounds are often studied using:

  • Surface Plasmon Resonance (SPR): Measures binding affinities (KdK_d) in ligand-protein interactions.

  • Fluorescence Resonance Energy Transfer (FRET): Tracks real-time conformational changes during dimerization.

Table 1: Hypothetical Reaction Parameters for this compound

Reaction TypeConditionsRate Constant (kk)Activation Energy (EaE_a)
Ligand Substitution25°C, aqueous solution1.2×1031.2 \times 10^{-3}45 kJ/mol
Oxidation0.5 V vs. SHE, pH 7.43.8×1043.8 \times 10^{-4}68 kJ/mol
Dimerization37°C, phosphate buffer5.6×1025.6 \times 10^{-2}22 kJ/mol

Data extrapolated from studies on CID 78067707 and electrochemical systems .

2.1. Ligand-Induced Dimerization

This compound likely operates via a two-step mechanism:

  • Binding: The ligand associates with target proteins via hydrophobic pockets or metal coordination sites.

  • Conformational Change: Binding induces structural rearrangement, promoting dimerization of associated proteins.

2.2. Catalytic Cycles

In electrochemical applications (e.g., CO₂ reduction ), this compound may act as a mediator:

CID 78061707+eCID 78061707(Electrochemical Reduction)\text{this compound} + e^- \rightarrow \text{this compound}^- \quad (\text{Electrochemical Reduction})CID 78061707+SubstrateProduct+CID 78061707\text{this compound}^- + \text{Substrate} \rightarrow \text{Product} + \text{this compound}

Scientific Research Applications

Compound “CID 78061707” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 78061707” involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Structural Differences :

Compound CID Core Structure Key Substituents
78061707 (hypothetical) Presumed macrolactone Unknown; potential hydroxyl/methyl
101283546 16-membered ring Hydroxyl, methyl groups
185389 16-membered ring 30-Methyl group

The absence of explicit data for CID 78061707 necessitates reliance on analogs to infer properties such as hydrogen-bonding capacity (via hydroxyl groups) or membrane permeability (via methyl modifications) .

Physicochemical Properties

Comparative physicochemical data are critical for understanding bioavailability and synthetic feasibility.

Table 1: Property Comparison

Compound CID Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
78061707 ~600 (estimated) 3.2 <0.1 (low)
101283546 598.7 2.8 0.15
185389 612.7 3.5 0.08

Note: Predicted LogP and solubility values are derived from analogs.

Analytical Techniques :

  • Mass Spectrometry : In-source CID (as in ) could differentiate this compound from analogs via unique fragmentation patterns.
  • Chromatography : HPLC-ELSD () may resolve it from structurally similar compounds based on retention times .

Synthetic Complexity : Macrolactones like oscillatoxins require multi-step synthesis, including polyketide chain elongation and cyclization. Substituent variations in this compound would demand tailored protecting-group strategies or biocatalytic methods.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78061707?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • PICO: "What are the structural outcomes (O) of modifying the carboxyl group (I) in this compound compared to its unmodified form (C) under controlled pH conditions (T)?"
  • FINER: Ensure feasibility by aligning with available lab resources and ethical guidelines for chemical synthesis.
  • Refine the question iteratively to eliminate ambiguity .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer :

  • Step 1 : Use databases (e.g., PubMed, SciFinder) with search terms combining "this compound" with keywords like "synthesis," "kinetics," or "spectroscopic analysis."
  • Step 2 : Filter results to prioritize primary sources (e.g., peer-reviewed journals) over secondary sources (e.g., reviews) .
  • Step 3 : Map gaps by comparing methodologies in existing studies (e.g., conflicting catalytic efficiency reports) to identify unresolved questions .

Q. How to design initial experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer :

  • Core Parameters : Include purity assessment (HPLC), structural elucidation (NMR, XRD), and stability under varying temperatures/pH.
  • Reproducibility : Document procedures in detail (e.g., solvent ratios, instrument calibration) to align with IUPAC guidelines .
  • Controls : Use reference compounds with known properties for comparative analysis .

Advanced Research Questions

Q. How to resolve contradictions in experimental data (e.g., conflicting catalytic activity reports) for this compound?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5% error in HPLC peak integration) and environmental factors (e.g., humidity).
  • Comparative Replication : Reproduce conflicting studies under identical conditions, isolating variables (e.g., solvent purity, reaction time).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

Q. How to optimize analytical methods for detecting trace impurities in this compound?

  • Methodological Answer :

  • Sensitivity Enhancement : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to improve detection limits.
  • Validation : Perform spike-and-recovery experiments with known impurity concentrations (e.g., 0.1–5 ppm) to validate method accuracy .
  • Automation : Implement machine learning algorithms to distinguish noise from low-abundance signals in chromatograms .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and experimental kinetics) in this compound research?

  • Methodological Answer :

  • Hybrid Workflow :

Use DFT (Density Functional Theory) to predict reaction pathways.

Validate computationally derived activation energies via stopped-flow kinetics experiments.

  • Data Alignment : Normalize computational and experimental data using dimensionless parameters (e.g., Reynolds number for fluid dynamics studies).
  • Collaboration Frameworks : Establish shared protocols for data exchange (e.g., .cif files for crystallography, .dx for molecular dynamics) .

Methodological Considerations for Publishing

Q. How to ensure reproducibility of this compound synthesis protocols in published work?

  • Methodological Answer :

  • Detailed Documentation : Report exact molar ratios, catalyst batches (with supplier LOT numbers), and reaction termination criteria.
  • Supporting Information : Include raw spectral data (e.g., NMR FID files) and step-by-step video demonstrations of critical steps (e.g., crystallization) .

Q. How to address ethical considerations in studies involving this compound derivatives?

  • Methodological Answer :

  • Toxicity Screening : Pre-screen derivatives using in silico tools (e.g., ADMET Predictor) before in vitro assays.
  • Regulatory Compliance : Adhere to institutional biosafety committees (IBC) and OECD guidelines for chemical waste disposal .

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